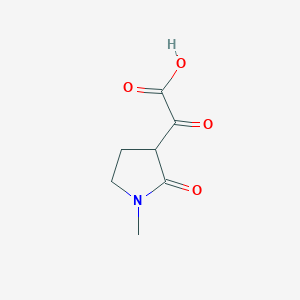![molecular formula C22H25N3O4S B12921558 2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide CAS No. 88284-05-3](/img/structure/B12921558.png)
2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis The quinoline core is then functionalized with a butoxy group at the 2-position and a carboxamide group at the 3-position
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and green chemistry principles can also enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the quinoline core and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
科学研究应用
作用机制
The mechanism of action of 2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
Tasquinimod: A quinoline-3-carboxamide derivative with anti-angiogenic and anti-tumor properties.
Quinolone antibiotics: Such as ciprofloxacin and levofloxacin, which target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a butoxy group, sulfamoylphenethyl moiety, and quinoline core sets it apart from other quinoline derivatives, making it a valuable compound for diverse scientific research and industrial applications .
属性
CAS 编号 |
88284-05-3 |
|---|---|
分子式 |
C22H25N3O4S |
分子量 |
427.5 g/mol |
IUPAC 名称 |
2-butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-2-3-14-29-22-19(15-17-6-4-5-7-20(17)25-22)21(26)24-13-12-16-8-10-18(11-9-16)30(23,27)28/h4-11,15H,2-3,12-14H2,1H3,(H,24,26)(H2,23,27,28) |
InChI 键 |
QTROAYRGXOOYRR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=NC2=CC=CC=C2C=C1C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)

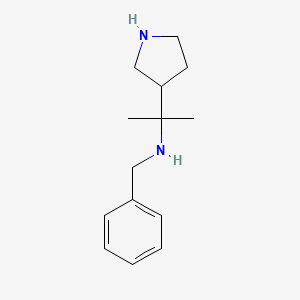
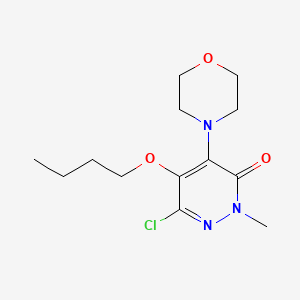
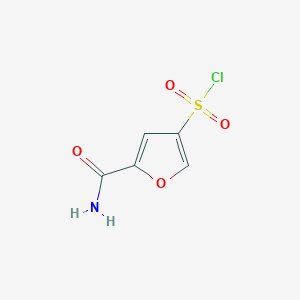
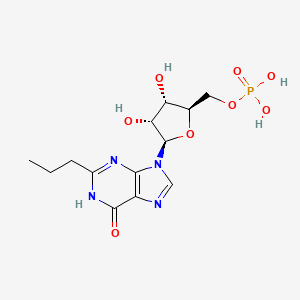

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
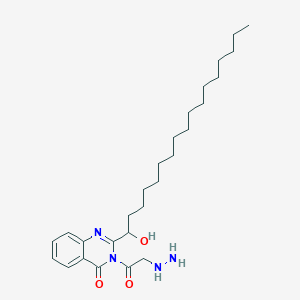
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
